![molecular formula C20H17FN2O3 B3014232 1-(4-fluorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-09-3](/img/structure/B3014232.png)
1-(4-fluorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyridine derivative, which is a class of compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms . The presence of fluorobenzyl and methoxyphenyl groups suggest that this compound may have unique properties compared to other pyridine derivatives.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. Pyridine derivatives are often involved in nucleophilic substitution reactions .Scientific Research Applications
- Studies have investigated its effects on various cancer types, including breast, lung, and colon cancers. Further research is needed to understand its precise mechanisms and optimize its therapeutic potential .
- Researchers explore its use in cardiovascular diseases, such as hypertension and arrhythmias, due to its calcium channel-blocking properties .
- Investigations focus on its role in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Preclinical studies show promise, but clinical trials are necessary for validation .
- Researchers explore its application in inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .
- Investigations aim to understand its mode of action and evaluate its efficacy as a potential antibiotic or antifungal agent .
- Potential applications include diabetes management, lipid metabolism, and obesity-related disorders. However, more research is needed to establish its effectiveness .
Anticancer Properties
Calcium Channel Modulation
Neuroprotective Effects
Anti-Inflammatory Activity
Antimicrobial Potential
Metabolic Disorders
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-18-9-7-17(8-10-18)22-20(25)15-4-11-19(24)23(13-15)12-14-2-5-16(21)6-3-14/h2-11,13H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUSZISTBYZFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.